molecular formula C11H23BrN2Si B14275168 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 140404-95-1

1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14275168
CAS No.: 140404-95-1
M. Wt: 291.30 g/mol
InChI Key: WOVNRKDNWFKQEY-UHFFFAOYSA-N
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Description

1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of an ethenyl group, a triethylsilyl group, and a bromide ion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-ethenyl-2,3-dihydro-1H-imidazole with triethylsilyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.

    Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.

    Reduction Reactions: The imidazolium ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various imidazolium salts with different anions.

    Oxidation Reactions: Epoxides, aldehydes, and carboxylic acids.

    Reduction Reactions: Dihydroimidazole derivatives.

Scientific Research Applications

1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, the presence of the triethylsilyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide

Comparison: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the ethenyl and triethylsilyl groups, which impart distinct chemical and physical properties. Compared to other imidazolium salts, this compound exhibits higher stability and enhanced reactivity in certain chemical reactions. The triethylsilyl group also contributes to its increased lipophilicity, making it more suitable for applications in drug delivery and biological systems.

Properties

CAS No.

140404-95-1

Molecular Formula

C11H23BrN2Si

Molecular Weight

291.30 g/mol

IUPAC Name

(1-ethenyl-1,2-dihydroimidazol-1-ium-3-yl)-triethylsilane;bromide

InChI

InChI=1S/C11H22N2Si.BrH/c1-5-12-9-10-13(11-12)14(6-2,7-3)8-4;/h5,9-10H,1,6-8,11H2,2-4H3;1H

InChI Key

WOVNRKDNWFKQEY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N1C[NH+](C=C1)C=C.[Br-]

Origin of Product

United States

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